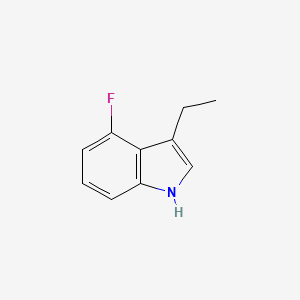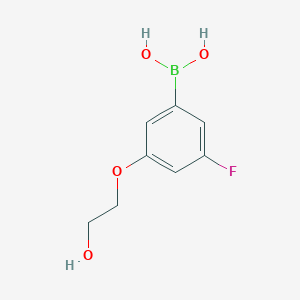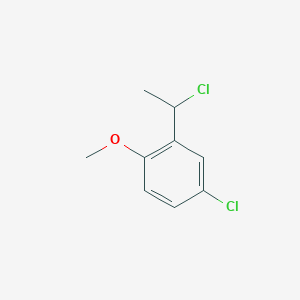![molecular formula C18H19N3O3S B2614089 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione CAS No. 902579-15-1](/img/no-structure.png)
6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Quinazoline derivatives, including those with specific substitutions like 6,7-dimethoxy groups, have been extensively studied for their versatile chemical properties and potential in synthesizing pharmaceutically active compounds. For instance, the synthesis of quinazoline derivatives through methods involving cyclization, chlorination, and substitution has been reported, highlighting the efficiency and scalability of these processes for large-scale production. These methods are crucial for developing new drugs, providing a foundation for further pharmacological exploration (Bänziger et al., 2000).
Biological Activities and Applications
Quinazoline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties. Research has shown that specific quinazoline derivatives have promising antimicrobial activities against various pathogens, suggesting their potential as antimicrobial agents. Moreover, the anti-inflammatory and analgesic properties of these compounds have been investigated, indicating their potential in treating pain and inflammation (Dash et al., 2017).
Antitubercular Activity
The screening of 4-anilinoquinazoline derivatives has identified novel inhibitors of Mycobacterium tuberculosis, with certain compounds demonstrating significant inhibitory activity. This suggests the potential of quinazoline derivatives in developing new antitubercular drugs, which is crucial for combating tuberculosis, a major global health challenge (Asquith et al., 2019).
Catalytic and Synthetic Applications
Quinazoline derivatives are also explored for their catalytic applications in organic synthesis. For example, the efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide demonstrates the versatility of these compounds in green chemistry and sustainable chemical practices. Such applications highlight the importance of quinazoline derivatives in facilitating environmentally friendly chemical reactions (Patil et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione involves the reaction of 2-amino-3-methoxybenzoic acid with 2-methoxybenzaldehyde to form 2-(2-methoxybenzylideneamino)-3-methoxybenzoic acid. This intermediate is then reacted with thiourea to form the target compound.", "Starting Materials": [ "2-amino-3-methoxybenzoic acid", "2-methoxybenzaldehyde", "thiourea" ], "Reaction": [ "Step 1: 2-amino-3-methoxybenzoic acid is reacted with 2-methoxybenzaldehyde in the presence of a suitable catalyst to form 2-(2-methoxybenzylideneamino)-3-methoxybenzoic acid.", "Step 2: Thiourea is added to the reaction mixture and the resulting mixture is heated to form 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione.", "Step 3: The crude product is purified by recrystallization to obtain the pure compound." ] } | |
CAS-Nummer |
902579-15-1 |
Molekularformel |
C18H19N3O3S |
Molekulargewicht |
357.43 |
IUPAC-Name |
6,7-dimethoxy-4-[(2-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O3S/c1-22-14-7-5-4-6-11(14)10-19-17-12-8-15(23-2)16(24-3)9-13(12)20-18(25)21-17/h4-9H,10H2,1-3H3,(H2,19,20,21,25) |
InChI-Schlüssel |
GBRSJAGBVJGXOM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride](/img/structure/B2614007.png)

![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-ethoxypropyl)acetamide](/img/structure/B2614011.png)
![3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2614014.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2614017.png)

![4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2614020.png)


![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2614026.png)

![4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine](/img/structure/B2614028.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]acetamide](/img/structure/B2614029.png)
